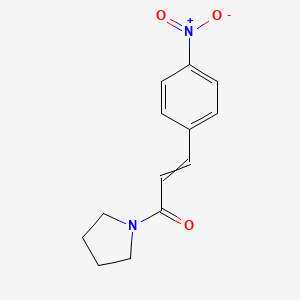
3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a nitrophenyl group attached to a prop-2-en-1-one backbone, with a pyrrolidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves a condensation reaction between 4-nitrobenzaldehyde and 1-pyrrolidinylacetone. The reaction is catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the enone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The enone moiety can participate in nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted enones with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Materials Science: In the development of organic electronic materials.
Chemical Biology: As a probe for studying enzyme-catalyzed reactions involving enones.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl group can participate in electron transfer reactions, while the enone moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or other biological targets.
Comparison with Similar Compounds
- (E)-3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- (E)-3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness: (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy and chloro analogs. This makes it particularly useful in applications requiring specific redox or nucleophilic characteristics.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2 |
InChI Key |
DXRDBEPLCGUYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)
![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)
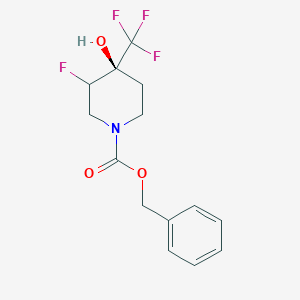

![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)
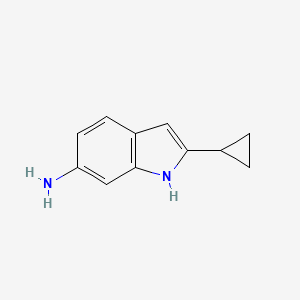
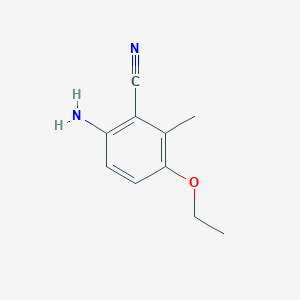
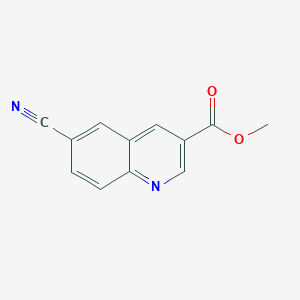
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
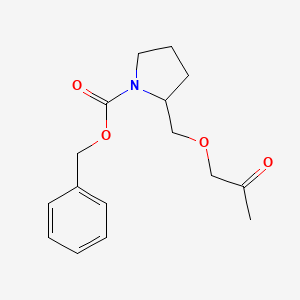
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)
